Verubecestat

BACE2 biomarker VCAM-1 dual inhibition

Verubecestat (MK-8931) is an orally bioavailable, small-molecule inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and its homolog BACE2, developed by Merck for Alzheimer's disease (AD). It belongs to the 3-imino-1,2,4-thiadiazinane 1,1-dioxide chemical class and reached Phase 3 clinical evaluation in mild-to-moderate and prodromal AD.

Molecular Formula C17H17F2N5O3S
Molecular Weight 409.4 g/mol
CAS No. 1286770-55-5
Cat. No. B560084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVerubecestat
CAS1286770-55-5
Synonyms(R)-5-fluoro-N-(4-fluoro-3-(3-imino-2,5-dimethyl-1,1-dioxido-1,2,4-thiadiazinan-5-yl)phenyl)picolinamide 2,2,2-trifluoroacetate
Molecular FormulaC17H17F2N5O3S
Molecular Weight409.4 g/mol
Structural Identifiers
SMILESCC1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F
InChIInChI=1S/C17H17F2N5O3S/c1-17(9-28(26,27)24(2)16(20)23-17)12-7-11(4-5-13(12)19)22-15(25)14-6-3-10(18)8-21-14/h3-8H,9H2,1-2H3,(H2,20,23)(H,22,25)/t17-/m0/s1
InChIKeyYHYKUSGACIYRML-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Verubecestat (MK-8931, CAS 1286770-55-5) Procurement Guide: BACE1/BACE2 Dual Inhibitor for Alzheimer's Research Tool Compound Selection


Verubecestat (MK-8931) is an orally bioavailable, small-molecule inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and its homolog BACE2, developed by Merck for Alzheimer's disease (AD). It belongs to the 3-imino-1,2,4-thiadiazinane 1,1-dioxide chemical class and reached Phase 3 clinical evaluation in mild-to-moderate and prodromal AD [1]. Biochemically, verubecestat inhibits human BACE1 with a Ki of 2.2 nM and human BACE2 with a Ki of 0.38 nM, displaying essentially equipotent dual inhibition rather than BACE1 selectivity [2]. The compound is distinguished by its >45,000-fold selectivity window over the closely related aspartyl protease cathepsin D, a feature not uniformly shared across the BACE inhibitor class [2]. Despite failing to meet clinical endpoints in Phase 3 trials due to futility, verubecestat remains a widely used reference standard and tool compound in AD research for probing BACE1/BACE2 pharmacology, validating target engagement biomarkers, and benchmarking new chemical entities in preclinical discovery programs.

Why Verubecestat Cannot Be Substituted by Another BACE1 Inhibitor in Research Procurement


The BACE inhibitor class is chemically and pharmacologically heterogeneous, and simple interchange between compounds such as verubecestat, lanabecestat, atabecestat, elenbecestat, and umibecestat is not scientifically valid. Verubecestat exhibits a distinct dual BACE1/BACE2 inhibition profile with a sub-nanomolar Ki for BACE2 (0.38 nM) that is approximately 5-6 fold higher affinity than for BACE1, making it one of the most potent BACE2 inhibitors among clinically evaluated candidates [1]. This is in contrast to compounds such as umibecestat (CNP520), which shows approximately 3-fold selectivity for BACE1 over BACE2 (IC50 11 vs 30 nM), or PF-06751979, which reports 27-fold BACE1 selectivity . Furthermore, verubecestat's hepatic safety profile—specifically the absence of drug-induced liver enzyme elevations—fundamentally differentiates it from atabecestat (program terminated for serious hepatotoxicity) and LY2886721 (Phase 2 halted for liver abnormalities) [2]. Verubecestat's unique iminothiadiazinane dioxide core scaffold, distinct from the aminoimidazole, aminopyrimidine, and amide-based cores of other BACE inhibitors, precludes pharmacological extrapolation across the class [1]. Substitution without these quantitative considerations introduces uncontrolled variables in target engagement, off-target liability, and pharmacokinetic behavior that can invalidate experimental conclusions.

Verubecestat Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against BACE Inhibitor Alternatives


BACE1/BACE2 Dual Inhibition Profile: Verubecestat as a Pharmacological Tool for BACE2 Target Engagement Studies vs. BACE1-Selective Inhibitors

Verubecestat is essentially non-selective between BACE1 and BACE2, with a Ki for BACE2 (0.38 nM) that is approximately 5.8-fold lower (more potent) than for BACE1 (2.2 nM) [1]. This contrasts sharply with umibecestat (CNP520), which displays approximately 3-fold BACE1 selectivity (BACE1 IC50 = 11 nM; BACE2 IC50 = 30 nM), and with elenbecestat (E2609), which reportedly spares BACE2 at therapeutic exposures. Crucially, only verubecestat—and not a BACE1-selective inhibitory antibody—reduced CSF levels of vascular cell adhesion protein 1 (VCAM-1), a validated BACE2 substrate, by >50% in non-human primates and by approximately 40% in human volunteers at 550 mg [2]. This dual inhibition profile positions verubecestat as an essential positive control for detecting BACE2 engagement in preclinical studies, a capability not achievable with BACE1-selective tool compounds [2].

BACE2 biomarker VCAM-1 dual inhibition target engagement Alzheimer's pharmacology

Cathepsin D Selectivity Window: >45,000-Fold Selectivity vs. Lanabecestat and LY2886721 for Cleaner BACE1 Target Engagement Studies

Verubecestat exhibits >45,000-fold selectivity for BACE1 over purified human cathepsin D, cathepsin E, and pepsin, and approximately 15,000-fold selectivity over renin [1]. In comparison, lanabecestat (AZD3293/LY3314814) demonstrates >25,000-fold selectivity over cathepsin D, and LY2886721 shows only >5,000-fold selectivity over cathepsin D . Notably, earlier BACE inhibitors that were discontinued for toxicity (e.g., LY2811376, RG7129) showed significantly weaker cathepsin D selectivity profiles, implicating cathepsin D off-target inhibition in retinal and hepatic toxicity observed preclinically [1]. Verubecestat's nearly 2-fold greater selectivity window over cathepsin D relative to lanabecestat (>45,000-fold vs. >25,000-fold) means that at equivalent BACE1-occupying concentrations, verubecestat provides a larger safety margin against cathepsin D-mediated off-target effects, an important consideration for in vivo target validation studies requiring prolonged dosing.

cathepsin D off-target selectivity aspartyl protease counter-screening BACE inhibitor selectivity

Hepatic Safety Differentiation: Absence of Liver Enzyme Elevations vs. Atabecestat and LY2886721 for In Vivo Chronic Dosing Studies

In the Phase 3 EPOCH trial (n=1,957), verubecestat at 12 mg and 40 mg daily for 78 weeks was not associated with clinically significant liver enzyme elevations [1]. This stands in marked contrast to atabecestat (JNJ-54861911), whose Phase 2b/3 program was terminated in May 2018 due to serious elevations in liver enzymes observed in some study participants, with the sponsor concluding the benefit-risk ratio was no longer favorable [2]. Similarly, LY2886721 (Eli Lilly) Phase 2 development was halted specifically due to abnormal liver biochemistry and hepatotoxicity [3]. Verubecestat's adverse event profile was instead characterized by falls/injuries (20-23% vs. 16% placebo), rash (10-12% vs. 6%), suicidal ideation, weight loss, sleep disturbance, and hair color change—a pattern distinct from hepatic toxicity and likely mechanism-based via BACE1/BACE2 inhibition of non-APP substrates [1]. Chronic preclinical toxicology studies in rats and monkeys confirmed no hepatotoxicity at exposures >40-fold above clinical doses [4].

hepatotoxicity liver safety BACE inhibitor adverse events atabecestat LY2886721

Human CSF Amyloid-β Reduction Magnitude and Dose-Response: Comparative Target Engagement Benchmarking Against Lanabecestat, Atabecestat, and Elenbecestat

In a Phase 1b study in patients with mild-to-moderate AD (n=30), verubecestat administered once daily for 7 days produced dose-dependent reductions in CSF Aβ40 from baseline of 57% (12 mg), 79% (40 mg), and 84% (60 mg) [1]. By comparison, in the AMARANTH Phase 2/3 trial, lanabecestat at 20 mg and 50 mg daily reduced CSF Aβ1-40 by 58.0% and 73.3%, respectively [2]. Atabecestat at 10 mg and 50 mg daily for 28 days achieved CSF Aβ1-40 reductions of 67-68% and 87-90% [3]. Elenbecestat at 50 mg/day yielded a predicted median CSF Aβ reduction of approximately 70% [4]. Verubecestat at 40 mg (79% reduction) outperforms lanabecestat 50 mg (73.3%) and elenbecestat 50 mg (~70%) in achieved Aβ lowering, while atabecestat 50 mg (87-90%) provides marginally greater reduction but carries program-terminating hepatotoxicity [3]. The near-complete Aβ suppression (>90% in non-human primates at 10-100 mg/kg for 9 months) demonstrates that verubecestat is capable of maximal target engagement exceeding that reported for most other BACE inhibitors [1].

CSF Aβ reduction target engagement pharmacodynamics dose-response BACE inhibitor potency

Direct Electrophysiological Head-to-Head Comparison: Verubecestat Shows Strongest LTP Impairment in Mouse Hippocampal Slices vs. Lanabecestat and LY2886721

In a direct head-to-head electrophysiology study published as correspondence in the New England Journal of Medicine, verubecestat, lanabecestat, and LY2886721 were tested under identical conditions at 10 μM in mouse hippocampal CA1 slices for their effects on long-term potentiation (LTP) [1]. All three compounds significantly impaired LTP versus vehicle controls, but verubecestat exhibited the most pronounced impairment: LTP was reduced to 123 ± 8% (vs. vehicle 152 ± 7%, p<0.01, n=6), compared to lanabecestat at 134 ± 8% (vs. vehicle 155 ± 7%, p<0.05, n=7) and LY2886721 at 132 ± 3% (vs. vehicle 151 ± 8%, p<0.05, n=6) [1]. Verubecestat also uniquely decreased paired-pulse facilitation (1.23 ± 0.05 vs. vehicle 1.72 ± 0.075, p<0.001), an effect not statistically significant for lanabecestat in this study [1]. These data provide a mechanistic explanation for the cognitive worsening observed in BACE inhibitor clinical trials and establish verubecestat as the most synaptically impactful of the three tested BACE inhibitors under these experimental conditions.

long-term potentiation synaptic plasticity hippocampus electrophysiology BACE inhibitor neurotoxicity

Structurally Unique Iminothiadiazinane Dioxide Core: Patent and Chemical Scaffold Differentiation from All Other Clinically Evaluated BACE Inhibitors

Verubecestat is built on a 3-imino-1,2,4-thiadiazinane 1,1-dioxide core scaffold that is structurally unique among all BACE inhibitors that have entered clinical development [1]. This diaryl amide-substituted iminothiadiazinane dioxide chemotype is distinct from the aminoimidazole core of lanabecestat (AZD3293), the aminopyrimidine scaffold of atabecestat, the amide-based structures of elenbecestat and umibecestat (CNP520), and the aminoquinazoline scaffold of earlier compounds such as LY2886721 [1][2]. The crystal structure of verubecestat bound to BACE1 (PDB: 5HU0) reveals that the iminothiadiazinane dioxide core engages the catalytic aspartate dyad via the cyclic sulfamide moiety and a unique water-mediated hydrogen bond network in the S2′ pocket that differs from other BACE inhibitors [1]. This scaffold novelty is protected by composition-of-matter patents (WO 2011/044181 A1) and crystalline form patents (WO 2016/025364 A1), providing clear intellectual property differentiation [3]. For medicinal chemistry groups seeking a structurally orthogonal BACE1 tool compound for scaffold-hopping or chemoproteomic studies, verubecestat offers a chemical starting point inaccessible from other inhibitors.

chemical scaffold iminothiadiazinane dioxide structural novelty patent differentiation medicinal chemistry

Optimal Research Applications for Verubecestat Procurement: Evidence-Backed Scenarios for Laboratory and Drug Discovery Use


BACE2 Target Engagement Biomarker Development and Validation Studies

Verubecestat is the compound of choice for laboratories developing or validating CSF biomarkers of BACE2 target engagement, such as soluble VCAM-1. Because verubecestat potently inhibits both BACE1 (Ki 2.2 nM) and BACE2 (Ki 0.38 nM), it reduces CSF VCAM-1 levels by >50% in non-human primates and ~40% in humans, whereas BACE1-selective agents do not affect this biomarker [1]. This makes verubecestat an essential positive control for differentiating BACE1-mediated from BACE2-mediated proteolytic events in the CNS, a critical capability for programs developing next-generation BACE1-selective inhibitors seeking to avoid BACE2-related adverse effects.

In Vivo Chronic BACE Inhibition Studies Requiring Hepatic Safety

For longitudinal preclinical efficacy or target validation studies requiring sustained BACE inhibition over weeks to months, verubecestat offers a hepatic safety advantage over the liver-toxic alternatives atabecestat and LY2886721 [2][3]. With a 20-hour half-life enabling once-daily oral dosing, and >40-fold clinical exposure multiples achieved in rat and monkey toxicology without hepatotoxicity, verubecestat can be confidently administered in chronic in vivo paradigms [4]. Researchers should note that verubecestat is associated with other adverse events including falls, weight loss, and hair color changes (fur hypopigmentation in rodents), which must be accounted for in study design [5].

Electrophysiological Reference Standard for BACE-Mediated Synaptic Plasticity Impairment

In electrophysiology laboratories investigating the role of BACE in hippocampal synaptic function, verubecestat is the best-characterized reference inhibitor. It has been directly compared head-to-head against lanabecestat and LY2886721 under identical conditions in mouse hippocampal slices, with published quantitative data on LTP impairment (123 ± 8% vs. vehicle 152 ± 7%, p<0.01) and paired-pulse facilitation disruption [6]. This pre-existing, peer-reviewed dataset enables researchers to benchmark their own electrophysiological findings against a known standard, reducing the need for redundant comparator experiments and facilitating cross-study data integration.

Cathepsin D Counter-Screening and Selectivity Profiling for Novel BACE Inhibitor Programs

Drug discovery programs synthesizing novel BACE inhibitors should procure verubecestat as a selectivity benchmark for cathepsin D counter-screening assays. Its >45,000-fold selectivity window over cathepsin D is the largest reported among clinically evaluated BACE inhibitors (lanabecestat >25,000-fold; LY2886721 >5,000-fold), providing the most stringent positive control for confirming that new chemical entities achieve adequate aspartyl protease selectivity [7]. Including verubecestat in screening cascades enables direct comparison of selectivity margins and facilitates go/no-go decisions based on quantitative selectivity thresholds established by the most selective clinical candidate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Verubecestat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.